
1,2-Dimyristoyl-sn-glycerol
Overview
Description
1,2-Dimyristoyl-sn-glycerol (14:0/14:0-DG) is a diacylglycerol (DAG) featuring two saturated myristoyl (C14:0) fatty acid chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. It is a synthetic lipid widely utilized in membrane biophysics, lipid nanoparticle (LNP) formulations, and enzymatic studies due to its defined structure and physicochemical properties . For example, DMG-PEG2000, a derivative of this compound conjugated with polyethylene glycol (PEG), is critical in stabilizing LNPs for drug delivery by modulating circulation time and cellular uptake .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycerol can be synthesized through the esterification of glycerol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into monoacylglycerols or free fatty acids.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Monoacylglycerols, free fatty acids.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
Chemical Properties and Structure
1,2-Dimyristoyl-sn-glycerol is characterized by its two myristic acid chains attached at the sn-1 and sn-2 positions of glycerol. Its molecular formula is C31H60O5, with a molecular weight of 512.81 g/mol. DMG has a melting point of approximately 44.6°C and is known for its emulsifying properties, making it suitable for various applications in food and pharmaceutical industries .
Biochemical Applications
1. Emulsifier in Pharmaceutical Formulations
DMG is used as an emulsifier in the formulation of drug delivery systems. Its ability to stabilize oil-in-water (o/w) emulsions enhances the bioavailability of hydrophobic drugs. Recent studies have shown that DMG-based emulsions exhibit superior stability compared to traditional emulsifiers, which is crucial for maintaining drug efficacy during storage .
2. Cell Membrane Studies
As a component of cell membranes, DMG plays a significant role in studying membrane dynamics and fluidity. Its incorporation into lipid bilayers allows researchers to investigate the effects of lipid composition on membrane properties and cellular interactions. This application is particularly relevant in understanding signaling pathways involving diacylglycerols, which activate Protein Kinase C (PKC), a key regulator in various cellular processes .
Industrial Applications
1. Food Industry
DMG is utilized as an emulsifier in food products to improve texture and stability. Its compatibility with other food ingredients makes it an ideal candidate for use in dressings, sauces, and dairy products. The enhanced emulsion stability provided by DMG can lead to prolonged shelf life and improved sensory attributes of food products .
2. Cosmetic Formulations
In cosmetics, DMG serves as an emollient and emulsifying agent, contributing to the stability and aesthetic qualities of creams and lotions. Its skin-friendly properties make it suitable for formulations aimed at moisturizing and protecting the skin .
Research Case Studies
Mechanism of Action
1,2-Dimyristoyl-sn-glycerol acts as a weak second messenger for the activation of protein kinase C. It binds to the regulatory domain of protein kinase C, inducing a conformational change that activates the enzyme. This activation leads to the phosphorylation of various target proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Diacylglycerols
Chain Length and Saturation
- Chain Length Effects : Shorter-chain DAGs like DiC8 (C8) exhibit higher solubility and faster membrane dissociation, making them suitable for transient PKC activation . In contrast, DMG (C14) provides stability in LNPs due to slower desorption kinetics compared to shorter chains but faster than C16/C18 analogs (e.g., PEG-DSG) .
- Saturation Effects : Unsaturated DAGs (e.g., 1,2-dioleoyl-sn-glycerol) enhance membrane fluidity and PKC binding affinity compared to saturated analogs like DMG .
Enzymatic and Functional Comparisons
- PKC Activation : DMG shows moderate PKCα activation, peaking at 30 mol% in mixed lipid membranes, whereas DiC8 induces transient PKC translocation without downregulation .
- Acetylation Efficiency: DMG is a substrate for acetyltransferases (e.g., EaDAcT), but its conversion to acetyl-TAGs is less efficient than endogenous DAGs, likely due to reduced enzyme accessibility .
- Membrane Integration : DMG disrupts membrane protein integration at lower concentrations (1–2 wt%) compared to other DAGs, attributed to its saturated chains altering lipid packing .
Comparison with Phospholipid Derivatives
Phosphatidylcholine Analogs
- Head Group Influence : Unlike DMPC/DMPG, DMG lacks a polar head group, reducing its hydration and increasing hydrophobicity. This property makes DMG ideal for PEGylation in LNPs (e.g., DMG-PEG2000) to balance stability and controlled release .
- Phase Behavior: DMG induces non-lamellar phases in phospholipid membranes (e.g., DMPC/DMPS mixtures), enhancing PKCα activity at specific molar ratios (30 mol%) .
Role in Lipid Nanoparticles (LNPs)
DMG-PEG2000 is a critical component of FDA-approved LNPs (e.g., Onpattro®), where its C14 chains enable rapid desorption from particles post-injection, facilitating liver-specific uptake. In contrast, longer-chain PEG-lipids (C16/C18) remain associated with LNPs, prolonging circulation but reducing targeting efficiency .
Key Research Findings and Contradictions
- Natural Abundance : DMG constitutes ≤5% of cellular DAGs, suggesting synthetic utility over natural prevalence .
- Enzyme Specificity: While DMG is broadly used as a DAG analog in membrane studies , its low enzymatic conversion efficiency compared to endogenous DAGs highlights substrate-specific biases in lipid metabolism .
Biological Activity
1,2-Dimyristoyl-sn-glycerol (DMG) is a synthetic glycerol derivative with significant implications in biochemistry and cellular biology. It is commonly utilized as a reagent in various applications, including drug delivery systems and membrane studies. This article aims to detail the biological activity of DMG, supported by data tables, case studies, and research findings.
- Molecular Formula : C28H54O4
- Molecular Weight : 482.7 g/mol
- Appearance : White powder
- Storage Conditions : 2-8°C
Biological Activity Overview
- Membrane Interaction : DMG plays a crucial role in the formation and stabilization of lipid bilayers, which are fundamental to cellular membranes. Studies have shown that DMG can influence membrane fluidity and permeability, affecting cellular processes such as signaling and transport.
- Emulsifying Agent : Research indicates that DMG serves as an effective emulsifier in bioactive delivery systems. It enhances the stability of emulsions, which is critical for pharmaceutical formulations. For instance, DMG-based emulsions demonstrated superior stability compared to traditional emulsifiers when subjected to storage conditions .
- Drug Delivery Systems : DMG is employed in the formulation of lipid nanoparticles for targeted drug delivery. Its ability to form stable nanostructures allows for enhanced bioavailability of therapeutic agents, particularly in cancer treatment .
Case Study 1: Emulsion Stability
A study evaluated the emulsifying performance of DMG compared to other phospholipids. The results indicated that DMG-based emulsions maintained smaller particle sizes and greater stability over six months compared to soy phosphatidylcholine (PC) emulsions .
Emulsion Type | Initial Particle Size (nm) | Particle Size After 6 Months (nm) | Stability |
---|---|---|---|
Soy PC | 200 | 250 | Moderate |
Soy PC + DMG | 180 | 190 | High |
DMG | 175 | 180 | Very High |
Case Study 2: Membrane Interaction with Sugars
Research investigated the interaction between DMG lipid membranes and various sugars (sucrose, trehalose). Dynamic light scattering (DLS) measurements revealed that sugar addition significantly increased the average diameter of DMG membranes, indicating enhanced hydration and stability under physiological conditions .
Detailed Research Findings
- Thermal Properties : Differential scanning calorimetry (DSC) studies show that DMG exhibits distinct thermal transitions that are critical for understanding its behavior in biological systems. The melting temperature was found to be approximately 37°C, which aligns with physiological temperatures, suggesting its suitability for biological applications .
- Anti-Cancer Applications : In vitro studies have demonstrated that DMG-modified lipid nanoparticles can effectively deliver anti-cancer drugs, enhancing their cytotoxic effects on cancer cells while minimizing toxicity to normal cells .
- Inflammatory Response Modulation : Recent findings suggest that DMG can modulate inflammatory responses in macrophages, potentially offering therapeutic benefits for inflammatory diseases .
Q & A
Basic Research Questions
Q. What is the role of 1,2-DMG in protein kinase C (PKC) activation, and how does its structure influence this mechanism?
1,2-DMG is a saturated diacylglycerol (DAG) that acts as a weak secondary messenger for PKC activation. Its two myristoyl chains (C14:0) enable membrane integration, facilitating PKC translocation to lipid bilayers. Unlike unsaturated DAGs, 1,2-DMG lacks a cis double bond, reducing conformational flexibility and PKC activation efficiency . For reproducible results, use concentrations between 20–250 μM (saturation range) and confirm isomer purity (sn-1,2 vs. sn-1,3), as only the sn-1,2 isomer is bioactive .
Q. How should 1,2-DMG be stored and prepared for cellular assays?
Store 1,2-DMG in glass vials with PTFE-lined caps at -20°C to minimize acyl migration . For cellular delivery:
Dry chloroform-solubilized 1,2-DMG under nitrogen.
Resuspend in ethanol or DMSO (≤5% final solvent concentration).
Dilute in aqueous media (e.g., PBS) to avoid cytotoxicity from organic solvents .
Validate lipid integrity post-resuspension using thin-layer chromatography (TLC) .
Q. What experimental controls are critical when using 1,2-DMG in lipid bilayer studies?
Include:
- Negative controls : Non-activating lipids (e.g., 1,3-DMG).
- Positive controls : Phorbol esters (e.g., PMA) for PKC activation.
- Solvent controls : Ethanol/DMSO at equivalent concentrations.
Monitor acyl migration artifacts by comparing fresh vs. aged preparations via NMR or mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve contradictory data on PKC activation thresholds across studies using 1,2-DMG?
Discrepancies often arise from:
- Lipid purity : Commercial batches vary (95–98% purity). Use HPLC-purified 1,2-DMG and verify via TLC .
- Membrane composition : Cholesterol content modulates PKC-DMG interactions. Standardize lipid ratios (e.g., 70% phosphatidylcholine, 30% 1,2-DMG) .
- Assay sensitivity : Use FRET-based PKC reporters for real-time activation kinetics instead of endpoint assays .
Q. How does 1,2-DMG’s short acyl chain length affect its miscibility in lipid nanoparticles (LNPs)?
1,2-DMG’s C14 chains enhance LNP fluidity compared to longer-chain DAGs (e.g., C18), improving siRNA encapsulation and endosomal escape. For optimal LNPs:
Combine 1,2-DMG with ionizable lipids (e.g., DLin-MC3-DMA) at a 35:55 molar ratio.
Stabilize with PEGylated lipids (e.g., DMG-PEG2000) to reduce immunogenicity .
Characterize particle size (70–100 nm) and polydispersity (<0.2) via dynamic light scattering .
Q. What precautions are necessary to mitigate 1,2-DMG’s tumor-promoting potential in in vivo studies?
1,2-DMG mimics phorbol esters, activating oncogenic PKC isoforms (e.g., PKCα). To minimize risks:
- Use PKC isoform-specific inhibitors (e.g., Gö6983) in parallel experiments.
- Limit exposure duration (<24 hr for cell studies).
- Decontaminate waste with 1N NaOH to hydrolyze bioactive DAGs .
Q. Methodological Best Practices
Q. How to quantify 1,2-DMG in biological matrices?
- GC-MS : Derivatize with BSTFA + 1% TMCS; use 1,2-dipalmitoyl-sn-glycerol as an internal standard.
- LC-MS/MS : ESI+ mode with m/z 513.4 → 313.2 transition .
- Calibration range : 0.1–50 μg/mL in plasma; account for matrix effects via standard additions .
Designing dose-response studies for 1,2-DMG in PKC-dependent pathways
- Dose range : 0–300 μM (accounting for solubility limits in aqueous media).
- Time points : 0, 15, 30, 60 min post-treatment (PKC activation peaks at 30 min ).
- Validation : Western blot for phosphorylated PKC substrates (e.g., MARCKS) .
Q. Data Interpretation and Troubleshooting
Q. Why does 1,2-DMG show low activity in some PKC-ε assays despite high purity?
PKC-ε requires unsaturated DAGs (e.g., 1,2-dioleoylglycerol) for activation. Use 1,2-DMG in assays targeting conventional PKC isoforms (α, β, γ) .
Addressing batch-to-batch variability in lipid nanoparticle formulations
Properties
IUPAC Name |
[(2S)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCSFJKETUREV-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182801 | |
Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(14:0/14:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60562-16-5 | |
Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60562-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimyristin, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIMYRISTIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8KC2URW86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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